molecular formula C17H15ClN2O3 B5106391 N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

Cat. No.: B5106391
M. Wt: 330.8 g/mol
InChI Key: HHPDRSODDQTVCI-XNTDXEJSSA-N
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Description

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a methoxybenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzaldehyde with an amine to form an imine intermediate, which is then reacted with a methoxybenzoyl chloride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its therapeutic potential. It has shown activity against certain types of cancer cells and is being explored as a potential anticancer agent .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. It is also used in the formulation of specialty chemicals and coatings .

Mechanism of Action

The mechanism of action of N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
  • N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
  • N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-ethoxybenzamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability compared to similar compounds .

Properties

IUPAC Name

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-23-14-8-4-12(5-9-14)17(22)20-15(16(19)21)10-11-2-6-13(18)7-3-11/h2-10H,1H3,(H2,19,21)(H,20,22)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPDRSODDQTVCI-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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